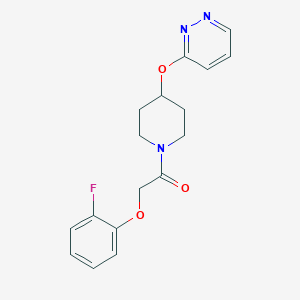![molecular formula C19H19N3O4 B2473094 2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034473-13-5](/img/structure/B2473094.png)
2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a benzofuran ring, a piperidine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. One common method involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with a suitable piperidine derivative under basic conditions . The resulting intermediate is then reacted with pyrazine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or pyrazine rings .
Scientific Research Applications
2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The piperidine and pyrazine rings can further modulate these interactions, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran ring and have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often have similar pharmacological properties.
Pyrazine derivatives: These compounds are known for their antimicrobial and anticancer activities.
Uniqueness
This structural complexity provides opportunities for the development of new therapeutic agents and materials with tailored properties .
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-6-2-4-13-10-16(26-18(13)15)19(23)22-9-3-5-14(12-22)25-17-11-20-7-8-21-17/h2,4,6-8,10-11,14H,3,5,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKYXOOZUILYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
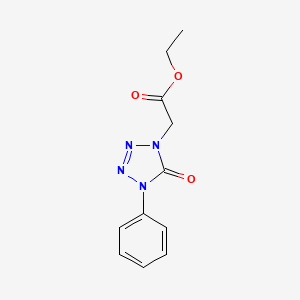
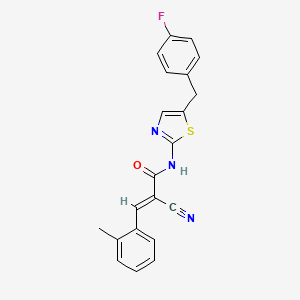
![2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2473014.png)
methanone](/img/structure/B2473015.png)
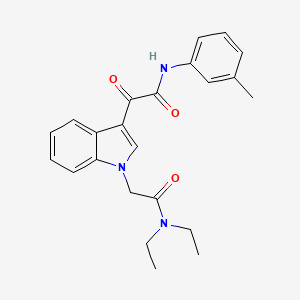
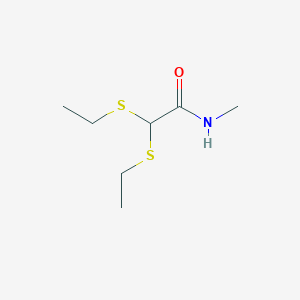
![8-(2-ethoxybenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2473019.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B2473024.png)
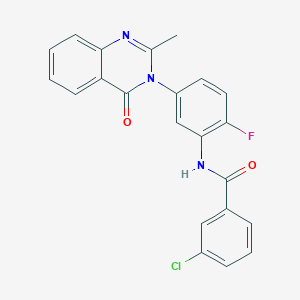
![2-{4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2473027.png)
![3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2473028.png)

![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/new.no-structure.jpg)
